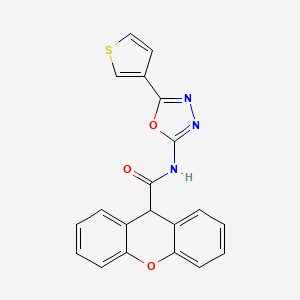
(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the thiazepine family and has a unique structure that makes it an attractive target for synthesis and study.
Mecanismo De Acción
The mechanism of action of (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is not fully understood. However, studies have shown that this compound has the ability to interact with specific receptors in the body, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and anti-cancer properties. Additionally, this compound has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone in lab experiments include its high potency and specificity, as well as its ability to interact with specific receptors in the body. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential toxicity of this compound and to develop strategies for minimizing its negative effects.
Métodos De Síntesis
The synthesis of (7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiourea to form the corresponding thiosemicarbazide. This intermediate is then reacted with 1,4-dibromobutane to form the thiazepine ring. The final step involves the reaction of the thiazepine intermediate with phenyl magnesium bromide to form the desired product.
Aplicaciones Científicas De Investigación
(7-Phenyl-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone has shown promising results in various scientific research applications. One of the most significant areas of research is in the field of medicinal chemistry, where this compound has been identified as a potential lead compound for the development of new drugs.
Propiedades
IUPAC Name |
(7-phenyl-1,4-thiazepan-4-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NOS/c20-19(21,22)16-9-5-4-8-15(16)18(24)23-11-10-17(25-13-12-23)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZCZRFGOALGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

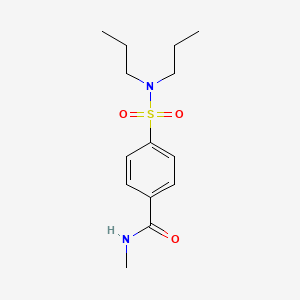

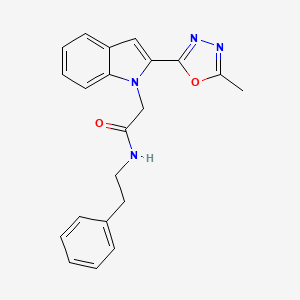

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide](/img/structure/B2950117.png)
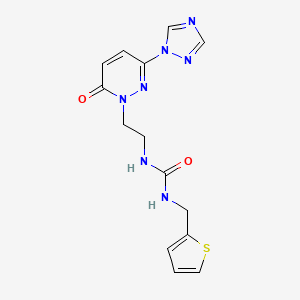
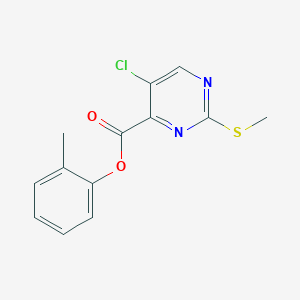
![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)
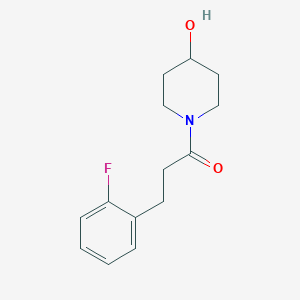
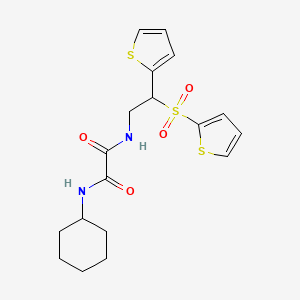

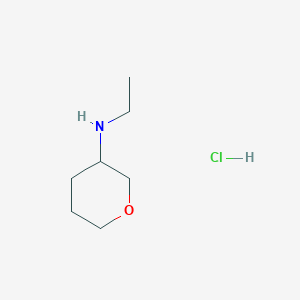
![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
